6-methyl-N-(naphthalen-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
6-METHYL-N-(2-NAPHTHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a naphthyl group, a sulfonamide group, and a tetrahydropyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-N-(2-NAPHTHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the condensation of a suitable β-keto ester with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.
Introduction of the Naphthyl Group: The naphthyl group is introduced through a nucleophilic substitution reaction, where a naphthyl halide reacts with the pyrimidine derivative.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-N-(2-NAPHTHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Naphthyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of naphthyl-substituted pyrimidine derivatives.
Scientific Research Applications
6-METHYL-N-(2-NAPHTHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 6-METHYL-N-(2-NAPHTHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells.
Molecular Pathways: It interferes with the folate pathway, leading to the inhibition of nucleotide synthesis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-METHOXY-2-NAPHTHYLACETIC ACID: A metabolite of nabumetone with anti-inflammatory properties.
2-METHOXY-6-VINYNNAPHTHALENE: Used in the synthesis of other organic compounds.
Uniqueness
6-METHYL-N-(2-NAPHTHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE is unique due to its combined structural features of a naphthyl group, a sulfonamide group, and a tetrahydropyrimidine ring, which confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H13N3O4S |
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Molecular Weight |
331.3 g/mol |
IUPAC Name |
6-methyl-N-naphthalen-2-yl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C15H13N3O4S/c1-9-13(14(19)17-15(20)16-9)23(21,22)18-12-7-6-10-4-2-3-5-11(10)8-12/h2-8,18H,1H3,(H2,16,17,19,20) |
InChI Key |
HFIOHTHBWFUSET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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